

# Structure-activity relationship (SAR) studies of furan-2-yl-amine derivatives

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## Compound of Interest

Compound Name: 1-(Furan-2-yl)propan-2-amine

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## Furan-2-yl Amine Derivatives as VEGFR-2 Inhibitors: A Comparative Guide

The quest for novel and effective cancer therapeutics has led to significant interest in the development of kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a prime target for anti-cancer drugs.<sup>[1][2]</sup> This guide provides a comparative analysis of a series of furan- and fuopyrimidine-based derivatives, evaluating their structure-activity relationship (SAR) as VEGFR-2 inhibitors. The data presented is derived from a study by Abd El-Haleem et al., which systematically synthesized and evaluated these compounds.<sup>[1][3][4][5]</sup>

## Quantitative SAR Analysis of Furan and Fuopyrimidine Derivatives

The inhibitory activities of the synthesized compounds against VEGFR-2 were determined and are presented as IC<sub>50</sub> values (the concentration required to inhibit 50% of the enzyme's activity). Sorafenib, a known VEGFR-2 inhibitor, was used as a reference compound.<sup>[1][3][5]</sup>

Table 1: VEGFR-2 Inhibitory Activity of Furan-based Derivatives (Series 7a-d)

Compound	R	IC50 (nM)
7a	4-chlorophenyl	129
7b	4-methoxyphenyl	42.5
7c	4-methylphenyl	52.5
7d	4-nitrophenyl	189
Sorafenib	-	41.1

Data sourced from Abd El-Haleem et al.[1]

Table 2: VEGFR-2 Inhibitory Activity of Furopyrimidine-based Derivatives (Series 4a-d)

Compound	R	IC50 (nM)
4a	4-chlorophenyl	90.0
4b	4-methoxyphenyl	99.8
4c	4-methylphenyl	57.1
4d	4-nitrophenyl	196
Sorafenib	-	41.1

Data sourced from Abd El-Haleem et al.[1]

From the data, it is evident that for the furan-based series (7a-d), the substitution on the phenyl ring plays a significant role in the inhibitory activity. The presence of an electron-donating group, such as methoxy (7b) or methyl (7c), resulted in the most potent compounds in this series, with IC50 values of 42.5 nM and 52.5 nM, respectively.[1] In contrast, electron-withdrawing groups like chloro (7a) and nitro (7d) led to a decrease in activity.[1]

In the furopyrimidine series (4a-d), the 4-methylphenyl derivative (4c) exhibited the highest potency with an IC50 of 57.1 nM.[1] Interestingly, the 4-methoxyphenyl derivative (4b) in this series was less active than its furan counterpart. This suggests that the electronic and steric effects of the substituents have a differential impact on the two scaffolds.

## Experimental Protocols

### In Vitro VEGFR-2 Kinase Assay:

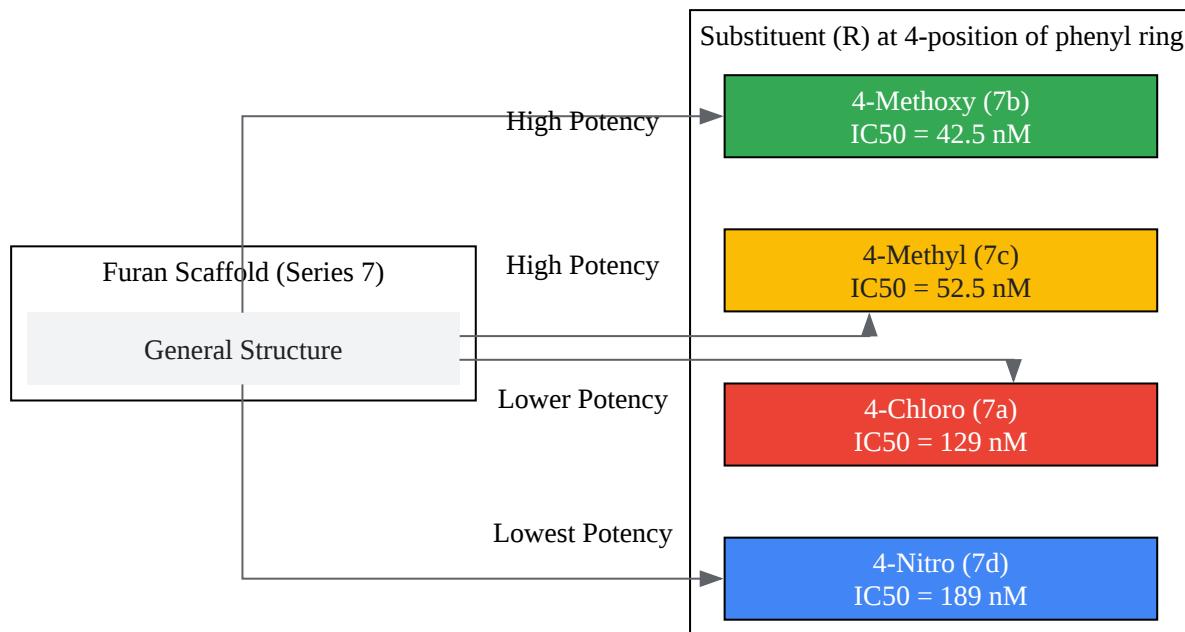
The inhibitory activity of the compounds against VEGFR-2 was determined using a luminescence-based kinase assay.<sup>[6][7]</sup> This assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition.<sup>[6]</sup>

### General Procedure:

- Preparation of Reagents: A 1x Kinase Buffer is prepared by diluting a 5x stock solution. The test compounds are typically dissolved in DMSO to create stock solutions, from which serial dilutions are made.<sup>[7]</sup>
- Assay Plate Setup: The assay is performed in a 96-well plate format. A master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr 4:1)) is prepared.<sup>[6][7]</sup>
- Kinase Reaction: The test compounds at various concentrations are added to the wells, followed by the diluted VEGFR-2 enzyme. The reaction is initiated by the addition of the master mix and incubated at room temperature.<sup>[7]</sup>
- Detection: After the incubation period, a reagent such as ADP-Glo™ or Kinase-Glo® MAX is added to stop the reaction and measure the remaining ATP.<sup>[6][7]</sup> The luminescence is then read using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a positive control (no inhibitor). The IC<sub>50</sub> value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.<sup>[6]</sup>

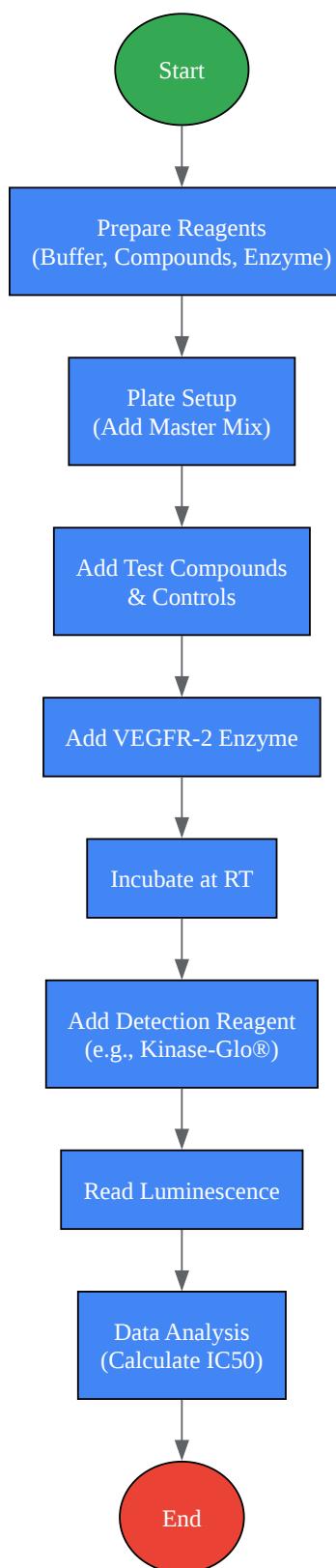
## Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationships between the chemical structures and their biological activities, as well as the experimental process, the following diagrams are provided.



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Caption: SAR of Furan-based VEGFR-2 Inhibitors.



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Caption: VEGFR-2 Kinase Inhibition Assay Workflow.

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